Lipoamido-PEG8-TFP ester

Description

Evolution of Heterobifunctional Linkers in Chemical Biology and Material Science Research

The development of heterobifunctional linkers has been a driving force in the advancement of chemical biology and materials science. scbt.com These reagents are crucial for a multitude of applications, including the study of protein-protein interactions, the development of targeted drug delivery systems, and the creation of novel biomaterials. scbt.comnih.gov

Early linkers often possessed limitations in terms of stability, solubility, and specificity. The evolution of this field has seen the introduction of various reactive groups and spacer arms to overcome these challenges. The progression from less stable reactive groups to more robust options like N-hydroxysuccinimide (NHS) esters, and subsequently to even more hydrolytically stable TFP esters, exemplifies this trend. broadpharm.comucsd.eduwikipedia.org Similarly, the incorporation of PEG chains has been a significant advancement, enhancing the water solubility and biocompatibility of the resulting conjugates. iris-biotech.deiris-biotech.deissuu.com The strategic combination of these improved components has led to the creation of highly effective and versatile linkers like Lipoamido-PEG8-TFP ester.

Strategic Design and Rationale for this compound in Academic Research Applications

The design of this compound is a clear reflection of a solutions-oriented approach to common challenges in bioconjugation. Each component of the molecule serves a distinct and critical purpose:

Lipoamide (B1675559) Group: This functional group, derived from lipoic acid, possesses a disulfide bond that can be reduced to form two thiol groups. iris-biotech.deiris-biotech.de These thiols exhibit a strong affinity for and form stable dative bonds with metal surfaces, especially gold. sigmaaldrich.comiris-biotech.deunimi.it This makes the lipoamide moiety an excellent anchor for immobilizing molecules onto gold nanoparticles, surfaces, or electrodes. The bidentate nature of the reduced lipoamide provides a more stable attachment compared to monothiols. iris-biotech.deiris-biotech.de

Polyethylene Glycol (PEG) Spacer: The PEG8 component refers to a chain of eight ethylene (B1197577) glycol units. This hydrophilic spacer serves several important functions. It significantly increases the water solubility of the entire molecule and the subsequent conjugate, which is crucial when working with biological molecules in aqueous environments. sigmaaldrich.comissuu.combroadpharm.com The PEG chain also acts as a flexible linker, providing spatial separation between the conjugated molecule and the surface, which can be important for maintaining the biological activity of the attached molecule. issuu.com Furthermore, PEG is known for its non-immunogenic properties. iris-biotech.deiris-biotech.de

Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that specifically targets primary amines, which are commonly found in proteins (on lysine (B10760008) residues and the N-terminus) and other biomolecules. broadpharm.comucsd.edulumiprobe.com This reaction forms a stable amide bond. broadpharm.comwikipedia.org A key advantage of TFP esters over the more traditional NHS esters is their increased resistance to spontaneous hydrolysis in aqueous solutions, especially at the slightly basic pH values often used for conjugation reactions. broadpharm.comwikipedia.org This leads to more efficient and reproducible labeling of biomolecules. broadpharm.com

The strategic combination of these three components in this compound creates a powerful tool for a variety of research applications. For instance, it can be used to attach proteins, peptides, or other amine-containing ligands to gold nanoparticles for use in targeted drug delivery, diagnostics, and biosensing. unimi.itbiosynth.com The precise length of the PEG8 spacer allows for controlled spacing of the attached molecules on the surface. sigmaaldrich.comsigmaaldrich.com

Interactive Data Tables

Below are interactive tables summarizing the key properties and components of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₁F₄NO₁₁S₂ | sigmaaldrich.comiris-biotech.de |

| Molecular Weight | 777.88 g/mol | sigmaaldrich.comiris-biotech.de |

| Appearance | Solid or viscous liquid | sigmaaldrich.comsigmaaldrich.com |

| Purity | >90% | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

| Functionality | Heterobifunctional | sigmaaldrich.comsigmaaldrich.com |

Table 2: Functional Components of this compound

| Component | Function | Key Features | Source |

| Lipoamide | Surface Anchor | Forms strong, stable bonds with gold and other metal surfaces. | sigmaaldrich.comiris-biotech.deunimi.it |

| PEG8 Spacer | Linker/Solubilizer | Hydrophilic, flexible, non-immunogenic, provides spatial separation. | sigmaaldrich.comiris-biotech.debroadpharm.com |

| TFP Ester | Amine-Reactive Group | Reacts with primary amines to form stable amide bonds; more hydrolytically stable than NHS esters. | broadpharm.comucsd.eduwikipedia.org |

Detailed Research Findings

Research utilizing linkers with similar functionalities has demonstrated the effectiveness of this molecular design. For example, studies have shown that lipoamide-PEG constructs can be used to create stable, functionalized gold nanoparticles. unimi.itfrontiersin.org These nanoparticles can then be used to target specific cells or tissues by attaching appropriate ligands. The use of TFP esters for the conjugation of biomolecules has been shown to be highly efficient, resulting in higher yields and more reproducible results compared to other amine-reactive chemistries. broadpharm.com The combination of these elements in a single molecule, as seen in this compound, provides a streamlined and effective solution for a wide range of bioconjugation needs in academic research.

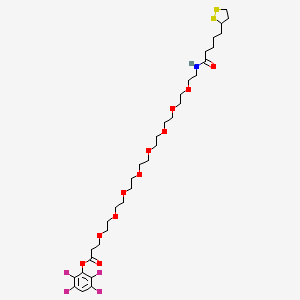

Structure

2D Structure

Properties

Molecular Formula |

C33H51F4NO11S2 |

|---|---|

Molecular Weight |

777.9 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C33H51F4NO11S2/c34-27-25-28(35)32(37)33(31(27)36)49-30(40)5-8-41-10-12-43-14-16-45-18-20-47-22-23-48-21-19-46-17-15-44-13-11-42-9-7-38-29(39)4-2-1-3-26-6-24-50-51-26/h25-26H,1-24H2,(H,38,39) |

InChI Key |

KWKVGZCJFANBFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Lipoamido Peg8 Tfp Ester

Synthetic Pathways to the Lipoamide (B1675559) Moiety

Lipoamide is the amide derivative of lipoic acid, a naturally occurring organosulfur compound. wikipedia.org The synthesis of the lipoamide moiety typically begins with lipoic acid. In a common laboratory-scale synthesis, lipoic acid is converted to its amide, lipoamide. ymdb.ca This transformation is a standard organic chemistry reaction where the carboxylic acid group of lipoic acid is activated and then reacted with ammonia (B1221849) or an ammonia equivalent.

The biosynthesis of lipoic acid itself is a complex process that starts with octanoic acid. nih.govwikipedia.org In biological systems, the octanoyl group is transferred to a specific protein domain, the lipoyl domain, and then two sulfur atoms are inserted to form the characteristic dithiolane ring of lipoic acid. nih.govnih.gov This process involves several enzymes, including an octanoyltransferase and a lipoyl synthase. wikipedia.orgnih.gov While fascinating, this biosynthetic route is distinct from the chemical synthesis used to prepare the lipoamide moiety for the construction of Lipoamido-PEG8-TFP ester. In chemical synthesis, lipoic acid is the readily available starting material. nih.gov

Controlled Polymerization and Functionalization of the Poly(ethylene glycol) (PEG8) Chain

The PEG8 chain is a monodisperse oligo(ethylene glycol) with exactly eight repeating ethylene (B1197577) glycol units. The synthesis of such precise PEG oligomers requires controlled methods to avoid the polydispersity characteristic of conventional polymerization. researchgate.net

Methodologies for Precise PEG Oligomer Synthesis

Stepwise addition of ethylene glycol monomers or short oligomers is a common strategy to achieve monodisperse PEGs. nih.govrsc.org One approach involves a repetitive Williamson ether synthesis on a solid support. nih.gov This method allows for the sequential addition of monomer units, with the growing PEG chain anchored to a resin, which simplifies purification at each step. nih.gov Another strategy employs a protection/deprotection cycle with building blocks like tetra(ethylene glycol). researchgate.netrsc.org For instance, a chromatography-free method has been developed for the synthesis of PEG8 monotosylate, which can then be further functionalized. researchgate.netrsc.org This iterative approach allows for the construction of longer, monodisperse PEG chains with high purity. rsc.org

Derivatization Strategies for PEG End Groups

Once the desired PEG8 chain length is achieved, the terminal hydroxyl groups must be functionalized to allow for conjugation with the lipoamide and TFP ester moieties. bohrium.commdpi.com A variety of chemical transformations can be employed to introduce reactive groups at the ends of the PEG chain. nih.gov For the synthesis of this compound, a heterobifunctional PEG8 derivative is required, meaning it has two different reactive groups at its termini. mdpi.com

Common strategies include converting one hydroxyl group to an amine and the other to a carboxylic acid. The synthesis of an amino-terminated PEG can be achieved in a two-step process involving activation of the hydroxyl group (e.g., by tosylation or mesylation) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. mdpi.comacs.org The other terminal hydroxyl group can be oxidized to a carboxylic acid or reacted with a dicarboxylic anhydride (B1165640) to introduce a carboxyl group.

Preparation of the 2,3,5,6-Tetrafluorophenyl (TFP) Ester Activated Moiety

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group used for amine acylation. It is generally more stable to hydrolysis than other activated esters, such as N-hydroxysuccinimide (NHS) esters, particularly under basic conditions. nih.gov

The preparation of a TFP ester involves the reaction of a carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870). oup.com This reaction is typically facilitated by a coupling agent, such as a carbodiimide, or by converting the carboxylic acid to a more reactive intermediate like an acid chloride. researchgate.net An alternative method involves the use of 2,3,5,6-tetrafluorophenyl trifluoroacetate (B77799) as a reagent to directly convert a carboxylic acid to its TFP ester. oup.com The TFP ester can be purified by silica (B1680970) gel chromatography. oup.com In the context of this compound synthesis, the carboxylic acid end of the Lipoamido-PEG8 intermediate is activated as a TFP ester.

Convergent Synthetic Strategies for this compound

A convergent synthesis is the most logical approach for constructing this compound. This involves synthesizing the three key fragments—the lipoamide, the functionalized PEG8, and the TFP ester—independently and then coupling them together in the final stages.

A likely synthetic route would involve first coupling the lipoamide moiety to one end of a heterobifunctional PEG8 molecule that has a protected carboxylic acid at the other end. For example, an amine-terminated PEG8 could be reacted with an activated form of lipoic acid. After this coupling, the protecting group on the carboxylic acid at the other end of the PEG chain would be removed. This newly deprotected carboxylic acid would then be reacted with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent to form the final TFP ester.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the synthesized this compound. chromatographyonline.comnih.govmdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all the structural components of the molecule. nih.gov Characteristic signals for the lipoamide (protons on the dithiolane ring and the aliphatic chain), the PEG8 chain (the repeating -CH₂CH₂O- units), and the TFP ester (the aromatic protons or carbons of the tetrafluorophenyl ring) would be expected.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the final compound and confirming the successful coupling of all the components. walshmedicalmedia.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing PEGylated molecules. walshmedicalmedia.comd-nb.info

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the amide C=O stretch from the lipoamide, the C-O-C ether stretch from the PEG chain, and the ester C=O stretch from the TFP ester. researchgate.netjapsonline.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for purifying intermediates during the synthesis. Reversed-phase HPLC (RP-HPLC) can be used to separate the final product from any unreacted starting materials or side products. mdpi.com

Size-Exclusion Chromatography (SEC): SEC is particularly useful for analyzing polymers and can be used to confirm the molecular weight distribution of the PEGylated compound. chromatographyonline.com For a monodisperse compound like this compound, SEC would show a single, sharp peak.

The following table summarizes the key analytical techniques and their expected outcomes for the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the lipoamide, the repeating units of the PEG8 chain, and the aromatic protons of the TFP group. |

| ¹³C NMR | Resonances for the carbons of the lipoamide, the PEG8 backbone, and the TFP ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

| FTIR Spectroscopy | Characteristic absorption bands for amide, ether, and ester functional groups. |

| HPLC | A single major peak indicating high purity of the compound. |

| SEC | A narrow peak confirming the monodispersity of the PEG chain. |

Mechanistic Investigations of Tfp Ester Reactivity in Bioconjugation

Fundamental Principles of Activated Ester Chemistry: A Focus on TFP Esters

Activated esters are a cornerstone of bioconjugation chemistry, prized for their ability to react with nucleophiles like primary amines under mild conditions to form stable covalent bonds. nih.gov Among these, TFP esters have emerged as a robust alternative to the more traditional N-hydroxysuccinimide (NHS) esters, offering distinct advantages in certain applications. wikipedia.orgthieme-connect.com The reactivity of these esters is dictated by the electronic properties of the leaving group; the electron-withdrawing fluorine atoms on the phenyl ring of the TFP ester make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The primary reaction pathway for TFP esters in bioconjugation is a nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine of a protein. lumiprobe.comvulcanchem.com This reaction proceeds via a two-step addition-elimination mechanism. uci.edumasterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the TFP ester. uci.edu This forms a transient, high-energy tetrahedral intermediate. masterorganicchemistry.combyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond of the carbonyl is reformed, leading to the expulsion of the tetrafluorophenolate as the leaving group.

The final result is the formation of a highly stable amide bond between the target biomolecule and the PEGylated lipoamide (B1675559) moiety, with tetrafluorophenol released as a byproduct. This reaction is highly efficient and specific for forming amide linkages. vulcanchem.com

A critical parameter for any amine-reactive reagent used in aqueous bioconjugation buffers is its stability against hydrolysis, a competing side reaction where water acts as the nucleophile. nih.gov TFP esters exhibit significantly greater hydrolytic stability compared to the commonly used NHS esters, particularly in neutral to basic conditions. nih.govresearchgate.netamerigoscientific.com

Studies on self-assembled monolayers (SAMs) terminated with TFP and NHS esters have provided quantitative insights into their relative stabilities. The rate of hydrolysis for both ester types increases with rising pH. nih.gov However, TFP esters consistently demonstrate a lower rate of hydrolysis across the pH range of 7.0 to 10.0. nih.gov At a pH of 8, where many amine conjugations are performed, the half-life of a TFP ester can be three times longer than that of an NHS ester. This difference is even more pronounced at pH 10, where the TFP ester half-life is nearly ten times greater. nih.gov This enhanced stability allows for longer reaction times and potentially higher conjugation efficiencies, as less of the TFP ester is lost to the competing hydrolysis reaction. thermofisher.cn

| pH | Ester Type | Rate Constant (k') (min⁻¹) | Half-Life (t½) (min) | Relative Half-Life (TFP/NHS) |

|---|---|---|---|---|

| 7.0 | TFP | 1.1 x 10⁻⁴ | 6300 | 1.9x |

| NHS | 2.1 x 10⁻⁴ | 3300 | ||

| 8.0 | TFP | 4.5 x 10⁻⁴ | 1540 | 3.0x |

| NHS | 1.3 x 10⁻³ | 530 | ||

| 10.0 | TFP | 1.9 x 10⁻³ | 365 | 8.5x |

| NHS | 1.8 x 10⁻² | 39 |

Data derived from studies on self-assembled monolayers at room temperature. nih.gov The half-life was calculated using the formula t1/2 = ln(2)/k'. nih.gov

Kinetic Studies of Amide Bond Formation with Biomacromolecules

The efficiency of conjugating Lipoamido-PEG8-TFP ester to biomacromolecules is a function of several kinetic factors, including the reaction environment and the inherent reactivity of the functional groups on the target molecule.

The rate and efficiency of the amide bond formation are highly dependent on the reaction pH. lumiprobe.com The reaction between TFP esters and primary amines is most efficient in a pH range of 7.2 to 9.0. thermofisher.com

Below pH 7.2: The reaction rate slows significantly because the primary amine targets are increasingly protonated to their non-nucleophilic ammonium (B1175870) form (R-NH3+). lumiprobe.com

Therefore, maintaining the pH within the optimal 7.2-8.5 range using buffers such as phosphate (B84403), bicarbonate, or HEPES is crucial for maximizing conjugation efficiency. thermofisher.com

Due to the hydrophobic nature of the TFP group, this compound may have limited solubility in purely aqueous buffers. researchgate.net It is common practice to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to the aqueous solution of the biomolecule. lumiprobe.com It is important to use high-purity, fresh solvents, as DMF can degrade over time to form amine contaminants that will react with the ester. researchgate.net

| pH Range | Effect on Amine Nucleophile | Effect on TFP Ester Stability | Overall Reaction Efficiency |

|---|---|---|---|

| < 7.2 | Increasingly protonated (R-NH₃⁺), reduced nucleophilicity. | High stability, very low hydrolysis. | Low, limited by amine reactivity. |

| 7.2 - 8.5 | Optimal balance of deprotonated, nucleophilic amine (R-NH₂). | Moderate stability, hydrolysis is a minor competing reaction. | High, optimal conditions for conjugation. lumiprobe.comthermofisher.com |

| > 8.5 | Fully deprotonated, highly nucleophilic. | Low stability, hydrolysis becomes a significant competing reaction. | Decreasing, limited by ester hydrolysis. |

Biomacromolecules like proteins present a variety of potential nucleophilic functional groups, including the amines of lysine and the N-terminus, the hydroxyls of serine and threonine, and the thiol of cysteine. Chemoselectivity refers to the preferential reaction of a reagent with one type of functional group over others. oxfordsciencetrove.com TFP esters exhibit high chemoselectivity for primary amines over other nucleophiles like alcohols and thiols. sigmaaldrich.comnih.gov While side reactions can occur, the rate of aminolysis is significantly faster than that of alcoholysis (transesterification) or thiolysis under typical bioconjugation conditions.

Regioselectivity, or the selectivity for a specific site among similar functional groups, is also a key consideration. slideshare.net In a typical protein, the N-terminal α-amine has a lower pKa (typically ~7.8-8.2) than the ε-amines of lysine residues (pKa ~10.5). By carefully controlling the reaction pH at the lower end of the optimal range (e.g., pH 7.2-8.0), it is possible to achieve a degree of regioselective modification at the more nucleophilic N-terminus.

Transesterification Reactions with Hydroxyl-Containing Substrates

Transesterification is a reaction in which the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org In the context of bioconjugation, this represents a potential side reaction between the this compound and hydroxyl-containing amino acid residues such as serine, threonine, or tyrosine. sigmaaldrich.com

The mechanism is analogous to aminolysis and hydrolysis, involving the nucleophilic attack of the hydroxyl group's oxygen on the ester's carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of tetrafluorophenol. wikipedia.orgmasterorganicchemistry.com However, alcohols are generally weaker nucleophiles than primary amines, especially at the neutral to slightly basic pH values used for bioconjugation. uci.edu Consequently, the rate of transesterification is much lower than the rate of aminolysis. While this side reaction is generally considered minor, it is a possibility, particularly if the reaction is run for extended periods or at very high reagent concentrations. The reaction is reversible, and the equilibrium typically favors the reactants unless a large excess of the alcohol is used. wikipedia.org

Functional Role of the Peg8 Spacer in Lipoamido Peg8 Tfp Ester Conjugates

Modulation of Conjugate Behavior in Biological Milieus through PEGylation

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the therapeutic and diagnostic performance of biomolecules and nanoparticles. mdpi.comissuu.com The PEG8 spacer in Lipoamido-PEG8-TFP ester imparts these benefits to the molecules it conjugates.

A primary consequence of PEGylation is a significant increase in the hydrodynamic radius of the conjugated molecule. issuu.comissuu.com The PEG chain is highly mobile and hydrophilic, creating a large exclusion volume in aqueous solutions. issuu.comissuu.com This effectively increases the molecular size of the conjugate, which has profound biophysical implications. For instance, the enlarged size can retard renal filtration, a key mechanism for clearing small molecules from the body. issuu.comissuu.com This leads to a prolonged plasma half-life of the conjugated substance, enhancing its bioavailability without relying on specific biological receptor interactions. issuu.comissuu.com

In biological environments, foreign surfaces are often coated by proteins (opsonins), marking them for clearance by the immune system's mononuclear phagocyte system (MPS). The PEG8 spacer confers a "stealth" effect, creating a hydrophilic, neutral shield on the surface of the conjugate. mdpi.comrsc.org This flexible layer of PEG chains physically blocks and repels the adsorption of proteins and other biomolecules through steric hindrance. rsc.org This reduction in non-specific interactions is critical for preventing the rapid clearance of PEGylated nanoparticles and proteins from circulation. mdpi.comrsc.org

Furthermore, the inherent hydrophilicity and amphiphilicity of the PEG spacer significantly improve the solubility and dispersibility of conjugated molecules, particularly those that are hydrophobic. issuu.comrsc.org The PEG8 spacer has been specifically incorporated into antibody-drug conjugate (ADC) linkers to improve the solubility of the linker-payload complex, permitting bioconjugation to occur in aqueous buffers with minimal need for organic co-solvents. rsc.org This property is crucial for preventing aggregation, which can compromise the efficacy and stability of bioconjugates. axispharm.com

PEG as a Conformational and Spatial Bridging Element

The PEG8 spacer acts as a flexible bridge, physically separating the lipoamide (B1675559) anchor from the conjugated biomolecule. issuu.com This spatial separation is essential for preserving the biological activity of the attached molecule. For example, if an antibody is conjugated, the spacer ensures that the antibody's antigen-binding sites remain accessible and are not sterically hindered by the surface to which the lipoamide is attached.

Molecular dynamics simulations have shown that while PEG spacers can influence the conformational properties of small, highly charged peptides, they generally have a minimal impact on the conformation of small neutral peptides. researchgate.net The flexibility of the PEG8 chain allows the attached ligand or protein a degree of freedom to orient itself optimally for binding to its target. rsc.org This prevents the attached molecule from being constrained in an inactive conformation, ensuring its functional integrity is maintained post-conjugation.

Impact of PEG Length and Architecture on Conjugate Performance

The specific length and architecture (e.g., linear vs. branched) of the PEG spacer are critical design parameters that significantly influence the performance of the final conjugate. cas.orgnih.gov The PEG8 spacer represents a specific choice along a spectrum of available PEG lengths, each with distinct properties.

Research indicates that there is often an optimal PEG length for a given application, and simply using a longer PEG chain does not always lead to better performance. mdpi.comthno.org For example, one study on drug-delivery nanoparticles found that increasing PEG length from 3.4 kDa to 5 kDa enhanced tumor growth inhibition, but a further increase in length reduced efficacy. mdpi.com Similarly, studies on liposomes have shown that the relative lengths of a targeting PEG and a background "stealth" PEG are crucial; cellular uptake was highest when the targeting ligand was attached to a longer PEG chain than the surrounding methoxy-capped PEGs. thno.org

The architecture of the PEG chain also plays a role. Branched PEG structures can offer enhanced "stealth" properties and improved solubility compared to their linear counterparts of similar molecular weight. axispharm.comcas.org

Table 1: Comparison of Lipoamido-PEG-TFP Ester Variants This table provides a comparative overview of different Lipoamido-PEG-TFP ester crosslinkers, highlighting how the properties change with varying PEG chain lengths.

| Compound Name | PEG Units | Molecular Weight ( g/mol ) | Chemical Formula |

|---|---|---|---|

| Lipoamido-PEG4-TFP ester | 4 | 601.67 | C₂₅H₃₅F₄NO₇S₂ |

| This compound | 8 | 777.88 | C₃₃H₅₁F₄NO₁₁S₂ |

| Lipoamido-PEG12-TFP ester | 12 | 954.09 | C₄₁H₆₇F₄NO₁₅S₂ |

| Lipoamido-PEG24-TFP ester | 24 | 1482.72 | C₆₅H₁₁₅F₄NO₂₇S₂ |

Data sourced from Iris Biotech. issuu.comiris-biotech.deiris-biotech.deiris-biotech.de

Table 2: Research Findings on the Impact of PEG Length This table summarizes key research findings on how altering PEG length affects the performance of various bioconjugates and nanoparticle systems.

| System Studied | Finding | Reference |

|---|---|---|

| Liposomes | Cellular uptake was highest when a targeting ligand on a PEG chain was paired with a shorter background PEG chain (e.g., APTEDB-PEG2000 with background PEG1000). | thno.org |

| Drug-Coated Balloon Models | Longer PEGs (e.g., 10k) were most effective at resisting protein adsorption, but shorter PEGs at high density severely suppressed the drug load. | nih.gov |

| Nanoparticles for Tumor Delivery | Increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition, but a further increase to 24.5 nm reduced efficacy. | mdpi.com |

| Antibody-Drug Conjugates (ADCs) | A PEG8 spacer was found to enhance the solubility of the linker-payload, facilitating conjugation in aqueous media. | rsc.org |

This table is for illustrative purposes and summarizes findings from different experimental systems.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | alpha-Lipoamide-omega-(propionic acid 2,3,5,6-tetrafluorophenyl ester) octa(ethylene glycol) |

| Lipoamido-PEG4-TFP ester | alpha-Lipoamide-omega-(propionic acid 2,3,5,6-tetrafluorophenyl ester) tetra(ethylene glycol) |

| Lipoamido-PEG12-TFP ester | alpha-Lipoamide-omega-(propionic acid 2,3,5,6-tetrafluorophenyl ester) dodeca(ethylene glycol) |

| Lipoamido-PEG24-TFP ester | alpha-Lipoamide-omega-(propionic acid 2,3,5,6-tetrafluorophenyl ester) 24(ethylene glycol) |

| Polyethylene glycol | PEG |

| Monomethyl auristatin E | MMAE |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine | DSPE |

Lipoamide Mediated Surface Chemistry and Functionalization Strategies

Dative Bonding Interactions with Noble Metal Surfaces, Notably Gold

The lipoamide (B1675559) group at one terminus of the Lipoamido-PEG8-TFP ester molecule provides a strong and stable anchor to noble metal surfaces, particularly gold (Au). This interaction is based on the high affinity of sulfur for gold, leading to the formation of a dative bond. iris-biotech.de For effective binding, the cyclic disulfide in the lipoic acid moiety is typically reduced to dihydrolipoic acid (DHLA), which features two thiol groups. iris-biotech.de This reduction can be achieved using agents like sodium borohydride (B1222165) (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP). iris-biotech.deiris-biotech.de The resulting bidentate dithiol chelate forms a highly stable self-assembled monolayer (SAM) on the gold surface. iris-biotech.defrontiersin.org This dithiol attachment is significantly stronger and more resistant to displacement by other thiols or reducing agents like dithiothreitol (B142953) (DTT) compared to the monodentate bonds formed by simple alkanethiols. iris-biotech.deiris-biotech.de

The adsorption of lipoamide-containing molecules onto gold surfaces can be assessed using various surface-sensitive analytical techniques. These methods provide both qualitative confirmation of monolayer formation and quantitative data on surface coverage and layer thickness.

Qualitative assessment often involves spectroscopic techniques. For instance, X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of the lipoamide layer by detecting characteristic peaks for elements like sulfur, carbon, and nitrogen on the gold surface. researchgate.net UV-Visible Spectroscopy is another common method, particularly for gold nanoparticles (AuNPs). The functionalization of AuNPs with lipoic acid derivatives causes a red-shift in the Surface Plasmon Resonance (SPR) peak, indicating a change in the nanoparticle's surface environment and confirming ligand exchange or coating. walshmedicalmedia.comnih.gov In one study, the SPR peak of bare gold nanoparticles shifted from 518 nm to 523 nm after functionalization with lipoic acid. walshmedicalmedia.com

Quantitative analysis provides metrics on the density and organization of the adsorbed layer. Surface Plasmon Resonance (SPR) can be used to measure the thickness and refractive index of the formed layers, which allows for the estimation of surface coverage. nih.gov For example, studies on pyridyl derivatives of lipoic acid on gold surfaces used SPR to determine layer properties and binding affinities. nih.gov Electrochemical methods, such as the reductive desorption of the thiolate from the gold surface, can also be used to quantify the surface coverage of the self-assembled monolayer. researchgate.net

| Technique | Type of Assessment | Key Findings / Measurable Parameters | Source |

|---|---|---|---|

| UV-Visible Spectroscopy | Qualitative | Monitors the red-shift of the Surface Plasmon Resonance (SPR) peak upon ligand binding to gold nanoparticles. A shift from 518 nm to 523 nm confirmed functionalization. | walshmedicalmedia.com |

| X-ray Photoelectron Spectroscopy (XPS) | Qualitative | Confirms the presence of the organic layer by detecting the elemental composition (e.g., S, C, N, O) on the metal surface. | researchgate.net |

| Surface Plasmon Resonance (SPR) | Quantitative | Measures layer thickness, refractive index, and allows for the calculation of surface coverage and binding constants (e.g., affinity constant KA ≈ 7 × 105 M−1 for a pyridyl-lipoic acid derivative). | nih.gov |

| Electrochemical Reductive Desorption | Quantitative | Determines the surface coverage of the self-assembled monolayer by measuring the charge associated with the desorption of thiols from the gold surface. | researchgate.net |

| Dynamic Light Scattering (DLS) | Qualitative/Quantitative | Measures the hydrodynamic diameter of nanoparticles before and after functionalization to confirm coating. | nih.gov |

The bidentate chelation of the lipoamide anchor provides exceptional stability to the resulting self-assembled monolayers, a critical feature for research applications that often involve stringent conditions. frontiersin.org Lipoic acid-based SAMs are notably more stable than those formed from monothiols. iris-biotech.deiris-biotech.de They exhibit robust resistance to displacement by competing thiols and can withstand a wide range of solvents, pH conditions, and high electrolyte concentrations. nanocomposix.comacs.org

Research has demonstrated that gold nanoparticles functionalized with PEG-lipoic acid ligands maintain colloidal stability in solutions with high salt concentrations (up to 2 M NaCl), across a broad pH range from strongly acidic to alkaline, and even in the presence of excess reducing agents like DTT. acs.org This high degree of stability is crucial for ensuring the integrity of the functionalized surface during subsequent experimental steps, such as bioconjugation or sensor analysis, preventing delamination of the linker and attached biomolecules. researchgate.netnanocomposix.com However, it has been noted that under specific conditions, such as acid-catalyzed photolysis with soft UV light, even stable lipoic acid-derived SAMs can be partially removed, a factor to consider in photolithography applications. nih.govcolab.ws

Leveraging the Lipoamide Disulfide for Redox-Sensitive Applications

The disulfide bond within the lipoamide structure is not only a precursor to the surface anchor but also a functional element that can be exploited for redox-sensitive applications. Thiol-disulfide exchange reactions are fundamental to cellular redox control and can be mimicked in synthetic systems. plos.org The disulfide bond can be cleaved under reducing conditions, such as those present in the intracellular environment, which has high concentrations of glutathione (B108866) (GSH). pnas.org

This redox-responsive cleavage provides a mechanism for controlled release or structural rearrangement. While the bond to a gold surface formed by the reduced dihydrolipoic acid is very strong, the disulfide bond in unattached this compound molecules or in polymeric structures can be designed to break apart in a reducing environment. iris-biotech.demdpi.com For example, lipoic acid has been incorporated into nanoparticles and hydrogels as a redox-sensitive cross-linker. mdpi.com These materials remain stable in oxidizing extracellular environments but can be designed to disassemble and release their cargo inside cells where the reducing potential is higher. mdpi.com The redox potential of the dihydrolipoic acid/lipoic acid pair is a known quantity, enabling the rational design of systems that respond to specific biological redox states. plos.org

Fabrication of Bio-Interfaces and Functionalized Nanomaterials for Research

The this compound is an exemplary tool for fabricating complex bio-interfaces and functionalized nanomaterials for research. mdpi.comnih.gov The linker's architecture allows for a stepwise functionalization strategy. First, the lipoamide group is used to anchor the molecule to a gold surface, such as a sensor chip or a gold nanoparticle. iris-biotech.dewalshmedicalmedia.com The hydrophilic PEG spacer then extends away from the surface, serving two key purposes: it enhances water solubility and creates a steric barrier that resists the non-specific adsorption of proteins, a phenomenon known as bio-fouling. iris-biotech.deresearchgate.net This antifouling property is critical for maintaining the activity of immobilized biomolecules and for the sensitivity of biosensors. researchgate.netresearchgate.net

The terminal TFP ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH₂) found on proteins, peptides, antibodies, and amine-modified nucleic acids. google.comprecisepeg.com TFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their greater stability in aqueous media, which reduces the rate of hydrolysis and improves conjugation efficiency, especially at a pH above 7.5. precisepeg.combroadpharm.com This allows for the covalent and oriented immobilization of biological molecules onto the prepared surface. mdpi.com

This strategy has been widely used to create functional nanomaterials for biosensing, targeted drug delivery, and bioimaging. walshmedicalmedia.comnih.govrsc.org For example, lipoic acid-functionalized gold nanoparticles have been used to develop colorimetric sensors for lead ions and to create nanocarriers for anticancer drugs like gemcitabine (B846) and doxorubicin. walshmedicalmedia.comnih.govrsc.org By attaching specific targeting ligands (e.g., peptides, antibodies) via the TFP ester, these nanomaterials can be directed to specific cell types or tissues. nih.govrsc.org

| Application Area | Description of Fabrication | Key Feature of Lipoamide-PEG-TFP | Source |

|---|---|---|---|

| Biosensors | Immobilization of antibodies or other recognition elements onto gold sensor surfaces to detect specific analytes. | Provides a stable, oriented attachment of biomolecules and reduces non-specific binding, enhancing sensor sensitivity. | walshmedicalmedia.comresearchgate.net |

| Targeted Drug Delivery | Functionalization of gold nanoparticles with targeting peptides and therapeutic agents (e.g., gemcitabine) for delivery to specific cancer cells. | The TFP ester allows covalent conjugation of drugs and targeting ligands, while the lipoamide anchors the system to the nanoparticle. | nih.govrsc.org |

| Bioimaging | Attachment of targeting moieties to nanoparticles for cell-specific imaging and tracking. | Enables stable functionalization of imaging probes (e.g., AuNPs) with molecules that direct them to regions of interest. | nih.gov |

| Antifouling Surfaces | Creation of surfaces that resist the non-specific adsorption of proteins from complex biological fluids. | The PEG spacer creates a hydrophilic barrier, and lipoamide-based SAMs have shown high efficacy in preventing bio-fouling. | researchgate.netresearchgate.net |

Advanced Research Applications of Lipoamido Peg8 Tfp Ester in Chemical Biology

Covalent Conjugation to Proteins and Peptides for Functional Studies

The covalent attachment of molecules like polyethylene glycol (PEG) to proteins and peptides, a process known as PEGylation, is a cornerstone technique in drug delivery and biopharmaceutical research. nih.govcreativepegworks.com Lipoamido-PEG8-TFP ester is a specialized reagent designed for this purpose, enabling the stable linkage of its lipoamido-PEG8 moiety to proteins. This conjugation leverages the amine-reactive TFP ester to form a durable amide bond with the protein's amino groups. The primary applications for this specific conjugate include the immobilization of peptides and proteins onto metal surfaces, the formation of self-assembled monolayers (SAMs) for biosensor development, and the creation of functionalized nanoparticles. vectorlabs.comvectorlabs.comvectorlabs.com

Amine-Reactive Bioconjugation to Lysine (B10760008) Residues and N-Termini

The TFP ester end of this compound is specifically designed to react with primary amines present on proteins and peptides. vectorlabs.com These primary amines are predominantly the epsilon-amine group (ε-NH2) of lysine residues and the alpha-amine group (α-NH2) at the N-terminus of the polypeptide chain. nih.govnih.govfluorofinder.comresearchgate.net The reaction, an acylation, results in the formation of a highly stable amide bond. nih.govnih.gov

This bioconjugation reaction is typically performed in aqueous buffers. The reactivity of the TFP ester with amines is pH-dependent, with optimal reaction rates observed in a pH range of 7.5 to 8.0. vectorlabs.comvectorlabs.comvectorlabs.com At this slightly alkaline pH, a sufficient concentration of the primary amines is deprotonated and thus nucleophilic, enabling them to attack the carbonyl carbon of the TFP ester. While NHS esters are also commonly used for amine modification, TFP esters exhibit superior hydrolytic stability, reducing the rate of non-productive reaction with water and leading to more efficient conjugation. vectorlabs.comvectorlabs.comvectorlabs.com

| Parameter | Condition | Rationale |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | High reactivity towards primary amines, good hydrolytic stability. vectorlabs.comvectorlabs.com |

| Target Residues | Lysine (ε-amine), N-terminus (α-amine) | Abundant and surface-exposed primary amines on most proteins. nih.govfluorofinder.comresearchgate.net |

| Optimal pH | 7.5 - 8.0 | Balances amine deprotonation for nucleophilic attack with reagent stability. vectorlabs.comvectorlabs.comvectorlabs.com |

| Bond Formed | Amide Bond | Covalently stable linkage between the linker and the protein. nih.govnih.gov |

Methodologies for Site-Specific Conjugate Formation and Purification

Achieving site-specific conjugation is crucial for producing homogeneous bioconjugates where the function and structure of the protein are preserved. nih.govnih.gov While the reaction of TFP esters with lysine residues can lead to a heterogeneous mixture due to the presence of multiple lysines, several strategies can be employed to achieve greater site-specificity. nih.gov

N-Terminal-Specific Labeling: The N-terminal α-amine generally has a lower pKa than the ε-amine of lysine. nih.gov By carefully controlling the reaction pH and keeping it slightly acidic to neutral (e.g., pH 6.5-7.0), it is possible to selectively target the more reactive N-terminus over the less reactive (more protonated) lysine side chains. fluorofinder.com

Antibody Engineering: For more precise control, protein engineering techniques can be used. This involves introducing unique reactive sites, such as strategically placed cysteine residues (e.g., the THIOMAB™ platform) or non-natural amino acids with bio-orthogonal reactive handles. nih.govmdpi.commdpi.com While this compound directly targets amines, these engineered sites can be modified with a small molecule containing a primary amine to enable subsequent reaction with the TFP ester.

Purification of the resulting protein conjugates is essential to remove unreacted reagents and characterize the final product. Common methods include:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume, effectively removing smaller, unreacted this compound from the larger protein conjugate.

Affinity Chromatography: If the protein has a known binding partner or tag (e.g., a His-tag), this method can be used to purify the functional conjugate. For antibodies, Protein A or Protein G chromatography is standard.

Dialysis: This is a straightforward method for removing small molecule impurities from the final conjugate solution.

Development of Small Molecule Conjugates

This compound is also a valuable tool for modifying small molecules, provided they contain a primary amine. mdpi.com The TFP ester reacts with the amine on the small molecule to form a stable amide linkage. This conjugation strategy imparts several beneficial properties to the small molecule:

Surface Immobilization: The lipoamide (B1675559) group allows the small molecule to be anchored to metal surfaces for use in screening assays or as functional components of biosensors.

PEGylation Benefits: The PEG8 linker increases the hydrophilicity of the small molecule, which can improve its solubility in aqueous media. It also acts as a flexible spacer, which can be critical for maintaining the biological activity of the small molecule when it is tethered to a surface or another molecule.

The development of such conjugates is a modular process where the properties of a small molecule can be expanded by adding the functionality of the Lipoamido-PEG8 linker. precisepeg.com

Design and Synthesis of Targeted Probes for Cellular and Molecular Research

The unique trifunctional nature of this compound makes it an excellent reagent for designing targeted probes. By conjugating a targeting moiety (e.g., a peptide, small molecule, or antibody fragment) to the TFP ester, researchers can create a probe that can then be immobilized onto a gold surface via the lipoamide group. These surface-bound probes are central to various research platforms:

Surface Plasmon Resonance (SPR): Probes immobilized on gold-coated sensor chips can be used to study biomolecular interactions in real-time.

Nanoparticle-Based Assays: Gold nanoparticles functionalized with targeted probes can be used for detection, imaging, and therapeutic delivery applications. The lipoamide provides a stable anchor, while the PEG linker improves colloidal stability and minimizes non-specific binding.

Integration into Proteolysis Targeting Chimeras (PROTACs) for Target Protein Degradation Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. mdpi.comnih.govresearchgate.net A PROTAC consists of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. mdpi.comnih.govcrownbio.com

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. mdpi.comresearchgate.netnih.gov

This compound can serve as a precursor or building block in the synthesis of PROTACs. The TFP ester provides a reactive handle for coupling the linker to one of the two ligands (either the POI ligand or the E3 ligase ligand), provided that the ligand has an available primary amine.

| PROTAC Component | Function | Role of this compound |

| POI Ligand | Binds to the target protein for degradation. | Can be attached to the PEG linker via the TFP ester if the ligand contains a primary amine. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). nih.gov | Can be attached to the PEG linker via the TFP ester if the ligand contains a primary amine. |

| Linker | Connects the two ligands and positions them for ternary complex formation. mdpi.comresearchgate.net | The PEG8 chain acts as the flexible linker. |

While the lipoamide group is not directly involved in the intracellular mechanism of action of a PROTAC, its inclusion could be leveraged for research purposes. For example, a lipoamide-containing PROTAC could be immobilized on a gold surface for biophysical studies of ternary complex formation or used to functionalize nanoparticles for PROTAC delivery research.

Versatility in Imaging Agent and Biosensor Construction

The distinct chemical functionalities of this compound make it an ideal reagent for the construction of novel imaging agents and biosensors. Its primary role is to create a stable, biologically compatible interface on the surface of materials used in these technologies, such as gold nanoparticles or sensor chips.

In the development of imaging agents, particularly those based on metallic nanoparticles like gold (AuNPs), this compound facilitates the conjugation of targeting ligands or imaging probes to the nanoparticle surface. The process typically involves two key steps: first, the TFP ester is reacted with an amine-containing biomolecule (e.g., an antibody, peptide, or fluorescent dye). Subsequently, the lipoamido group of the resulting conjugate is used to anchor the entire assembly onto the gold surface, forming a self-assembled monolayer (SAM). This method allows for the precise orientation and stable attachment of biological molecules, which is crucial for targeted imaging applications.

For biosensor construction, the compound is instrumental in functionalizing the sensor surface to enable specific analyte detection. For instance, in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) biosensors that use gold-coated sensor chips, this compound is used to immobilize capture proteins (e.g., antibodies or enzymes). The lipoic acid end ensures the linker is firmly attached to the gold chip, while the TFP ester allows for the covalent attachment of the desired biorecognition molecule. The PEG8 spacer ensures that the immobilized protein retains its conformation and activity by providing a hydrophilic, flexible cushion that prevents denaturation on the surface.

Table 1: Functional Roles of this compound in Bio-Interface Construction

| Component | Function | Advantage in Imaging & Biosensing |

| Lipoamido Group | Bidentate anchoring | Provides highly stable attachment to gold or silver surfaces, ensuring sensor and agent longevity. vectorlabs.comvectorlabs.com |

| PEG8 Spacer | Hydrophilic linker | Reduces non-specific binding of proteins and enhances the accessibility of the immobilized biomolecule. |

| TFP Ester | Amine-reactive group | Enables efficient, stable covalent conjugation to proteins, peptides, or other ligands under physiological conditions. vectorlabs.com |

Applications in Supramolecular Assembly and Artificial Biological Systems

The ability of this compound to form well-defined self-assembled monolayers (SAMs) on metallic substrates is fundamental to its application in supramolecular chemistry and the creation of artificial biological systems. vectorlabs.comvectorlabs.com SAMs are ordered molecular layers that form spontaneously on a surface, and they can be used to precisely control the surface's chemical and physical properties.

By using this compound, researchers can construct biomimetic surfaces that emulate biological membranes or cellular environments. The process begins with the formation of a SAM of the linker on a gold substrate. This creates a surface that is densely coated with reactive TFP esters, poised for further functionalization. These reactive sites can then be used to immobilize one or more types of proteins, peptides, or other molecules in a controlled manner.

This "bottom-up" approach is utilized in several advanced research areas:

Protein Immobilization Studies: Creating surfaces with specifically immobilized enzymes or antibodies to study their activity, binding kinetics, or structural integrity outside of a living cell. vectorlabs.com

Artificial Cell Surfaces: By conjugating specific cell-surface receptors to the SAM, scientists can create simplified, artificial cell surfaces to study cell adhesion, signaling, or other receptor-mediated processes in a highly controlled environment.

Nanoparticle Functionalization: The compound is used to create a stable coating on gold or silver nanoparticles, which can then be functionalized with peptides or proteins for various applications, including targeted delivery systems. vectorlabs.com

The defined length of the PEG8 spacer is particularly important in these systems, as it allows for the creation of a biocompatible layer that resists non-specific protein adsorption while presenting the functional biomolecule in an accessible orientation.

Table 2: Research Applications in Supramolecular and Artificial Systems

| Application Area | Role of this compound | Resulting System/Structure |

| Protein Immobilization | Forms a stable SAM on a gold surface for covalent attachment of proteins via the TFP ester. vectorlabs.com | Functionalized surfaces for studying enzyme kinetics or protein-protein interactions. |

| Biosensor Development | Acts as the foundational layer to attach biorecognition elements to a sensor chip. vectorlabs.com | Self-assembled monolayer with oriented capture proteins for specific analyte detection. |

| Nanoparticle Modification | Covalently links proteins or peptides to the surface of gold/silver nanoparticles. vectorlabs.com | Stabilized and functionalized nanoparticles for use in diagnostics or targeted systems. |

Methodological Considerations for Lipoamido Peg8 Tfp Ester Research

Optimization of Reaction Conditions for Diverse Substrates

The conjugation of Lipoamido-PEG8-TFP ester to various substrates, such as proteins, peptides, or amine-modified oligonucleotides, hinges on the reactivity of the TFP ester with primary amine groups. lumiprobe.com The optimization of this reaction is critical to maximize coupling efficiency while minimizing side reactions, primarily the hydrolysis of the ester.

Key parameters for optimization include pH, reactant concentrations, reaction time, and the use of co-solvents. The TFP ester, like other activated esters, reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. thieme-connect.comlumiprobe.com This reaction is pH-dependent, with optimal conditions typically falling in the slightly basic range of pH 7.5 to 8.5. researchgate.net Unlike N-hydroxysuccinimide (NHS) esters, which can hydrolyze rapidly at higher pH, TFP esters exhibit significantly greater stability in aqueous buffers, allowing for more efficient coupling over longer reaction times. nih.govresearchgate.net

Research comparing activated esters has shown that TFP esters are more resistant to hydrolysis than NHS esters, a crucial advantage for achieving higher yields. For instance, at a pH of 10, the half-life of a TFP ester on a self-assembled monolayer (SAM) surface was found to be almost 10-fold longer than its NHS counterpart. nih.gov This stability permits more flexibility in reaction setup, especially when working with valuable or sensitive biomolecules.

The choice of buffer is also critical. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target substrate for reaction with the TFP ester. Bicarbonate (pH 8.0-8.5) or phosphate (B84403) (pH 7.5-8.0) buffers are commonly employed. researchgate.net Due to the hydrophobicity of the TFP group, the use of a water-miscible organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be necessary to ensure the solubility of the this compound and facilitate the reaction. researchgate.net

The molar ratio of the this compound to the substrate must be empirically determined. A molar excess of the crosslinker is typically used to drive the reaction to completion, but excessive amounts can lead to difficulties in purification. thermofisher.com The reaction time can vary from a couple of hours at room temperature to overnight at 4°C, with the extended stability of the TFP ester allowing for longer incubation periods to maximize conjugation. thermofisher.com

Table 1: Comparison of Hydrolysis Half-Lives for TFP and NHS Ester-Terminated Self-Assembled Monolayers (SAMs) in Aqueous Buffers nih.gov

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | 1155 | 330 |

| 8.0 | 480 | 55 |

| 10.0 | 365 | 39 |

| Data derived from studies on ester-terminated self-assembled monolayers on gold surfaces, monitoring the decrease in the activated ester carbonyl stretch over time via PM-FTIRRAS. nih.gov |

Strategies for Product Isolation and Purification

Following the conjugation reaction, a heterogeneous mixture containing the desired product, unreacted this compound, hydrolyzed ester, and unmodified substrate will be present. The purification strategy must effectively separate these components to yield a product of high purity. The choice of method depends on the properties of the substrate and the conjugate.

For protein and other macromolecular conjugates, Size Exclusion Chromatography (SEC) is a primary method for purification. The addition of the Lipoamido-PEG8 moiety increases the hydrodynamic radius of the substrate, allowing for its separation from smaller molecules like the unreacted crosslinker and its hydrolysis byproducts. google.com

For applications involving the formation of self-assembled monolayers on gold or other metal surfaces, purification involves a series of rigorous rinsing steps. After incubation of the metal substrate with the this compound solution, the surface is typically rinsed with the solvent used for assembly (e.g., ethanol), followed by other solvents like water to remove non-specifically adsorbed molecules. sigmaaldrich.com

In the case of nanoparticle modification, purification often involves techniques like Tangential Flow Filtration (TFF) or repeated cycles of centrifugation and resuspension. researchgate.net TFF is particularly effective for removing excess reagents from nanoparticle suspensions while maintaining the concentration of the purified, functionalized nanoparticles. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for the analysis and purification of PEGylated nanoparticles. researchgate.netd-nb.infonih.gov

Table 2: Common Purification Techniques for Products of this compound Reactions

| Purification Technique | Principle of Separation | Application Notes |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). | Effective for removing small molecules (unreacted/hydrolyzed linker) from larger bioconjugates (e.g., proteins, antibodies). google.com |

| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Useful for separating unconjugated protein from the conjugate, as the reaction neutralizes a positive charge on amine groups. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Can be used for analysis and purification of PEGylated peptides and nanoparticles, and to assess the degree of modification. researchgate.netnih.gov |

| Tangential Flow Filtration (TFF) | Separation of macromolecules from small molecules by a semi-permeable membrane. | Efficient for purifying and concentrating modified nanoparticles, removing unreacted reagents and byproducts. researchgate.net |

| Dialysis / Diafiltration | Diffusion-based separation of molecules across a semi-permeable membrane based on size. | A common method for removing small molecule impurities from purified protein conjugates. |

Ensuring Homogeneity and Reproducibility in Conjugation Experiments

Reproducibility is a cornerstone of scientific research, and experiments involving this compound are no exception. Achieving homogeneity in the final product and ensuring batch-to-batch consistency requires strict control over starting materials and reaction parameters, as well as robust analytical characterization.

The purity of the this compound itself is a critical starting point. Impurities in the crosslinker can lead to unintended side reactions and heterogeneous products. For applications involving self-assembled monolayers, the purity of the alkanethiol-based reagent is known to be crucial for the formation of well-ordered, defect-free layers. sigmaaldrich.com

Controlling the reaction conditions as outlined in section 7.1 is fundamental to reproducibility. Consistent pH, temperature, reactant concentrations, and reaction times will help ensure a consistent degree of labeling from one experiment to the next. The superior hydrolytic stability of the TFP ester compared to NHS esters is a significant asset in this regard, as it makes the outcome of the reaction less sensitive to minor variations in incubation time. thieme-connect.comnih.gov

Characterization of the final product is essential to confirm its identity and assess its homogeneity. For bioconjugates, techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can provide a qualitative assessment of conjugation, showing a shift in the molecular weight of the modified protein. Mass Spectrometry (MS) , particularly MALDI-TOF or ESI-MS, offers a more precise determination of the molecular weight and can be used to determine the number of PEG moieties attached to each substrate molecule (the degree of labeling). thieme-connect.com

For modified surfaces, a suite of surface-sensitive analytical techniques is required to ensure homogeneity and reproducibility. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface layer and the successful immobilization of the linker. nih.govContact Angle Goniometry provides information on the surface's hydrophilicity/hydrophobicity, which changes upon successful PEGylation. Atomic Force Microscopy (AFM) can be used to visualize the topography of the modified surface and assess the uniformity of the monolayer. researchgate.net

By implementing stringent controls on materials and methods, and by thoroughly characterizing the intermediates and final products, researchers can ensure the homogeneity and reproducibility of experiments utilizing this compound.

Future Prospects and Interdisciplinary Contributions of Lipoamido Peg8 Tfp Ester Research

Advancements in Orthogonal and Click Chemistry Integrations

The TFP ester moiety of Lipoamido-PEG8-TFP ester is a key player in its expanding utility, particularly in the realm of orthogonal and click chemistry. Orthogonal ligation strategies enable the stepwise and specific formation of chemical bonds in a complex biological milieu without interfering with native biochemical reactions. The TFP ester's reaction with primary amines is a highly efficient and selective conjugation method. nih.gov

While this compound itself does not directly participate in "click" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), its fundamental structure is readily adaptable. For instance, variants such as Azido-PEG8-TFP ester are designed specifically for click chemistry, containing an azide (B81097) group for reaction with alkynes. medchemexpress.comchemondis.com This modularity highlights a significant future direction: the synthesis of this compound analogues bearing click-compatible functional groups. Such derivatives would allow for a powerful, two-step functionalization of surfaces. First, the lipoic acid would anchor the molecule to a gold or other metal substrate. Second, the newly introduced click handle (e.g., an azide or a strained alkyne) would offer a highly specific and efficient route for attaching biomolecules, outperforming the direct amine coupling in certain complex systems. This approach is particularly advantageous for creating multifunctional surfaces or for applications where the biomolecule of interest is not amenable to direct amine labeling.

The development of such click-ready Lipoamido-PEG linkers would represent a significant advancement, merging the robust surface chemistry of lipoic acid with the precision of bioorthogonal ligation.

Exploration of Novel Bio-responsive and Cleavable Linker Designs

A major frontier in drug delivery and diagnostics is the development of "smart" linkers that respond to specific biological cues. While the amide bond formed by the TFP ester is highly stable, future research is poised to incorporate cleavable elements within the PEG8 spacer of this compound. This would transform the linker from a static tether to a dynamic component of a bio-inspired system.

Potential bio-responsive elements that could be integrated into the PEG chain include:

Enzyme-cleavable peptide sequences: Specific peptide sequences, such as Val-Cit (valine-citrulline), which are substrates for lysosomal enzymes like cathepsin B, are already used in antibody-drug conjugate (ADC) linkers. confluore.com Incorporating such sequences into the Lipoamido-PEG8 backbone would enable the release of a conjugated molecule from a surface upon cellular internalization and enzymatic activity.

pH-sensitive moieties: Linkers containing acid-labile groups could be designed to release their cargo in the acidic microenvironment of tumors or within endosomes.

Redox-sensitive bonds: Disulfide bonds, which are cleaved in the reducing environment inside a cell, could be engineered into the linker to trigger intracellular release.

The integration of these cleavable motifs would significantly expand the functionality of this compound, enabling the creation of sophisticated, stimuli-responsive surfaces for applications in targeted drug delivery and advanced diagnostics.

Contributions to Drug Discovery Tool Development Beyond Clinical Applications

Beyond its potential in therapeutic delivery systems, this compound is a powerful tool for fundamental drug discovery research. Its ability to create well-defined, biologically active surfaces is crucial for developing novel assay platforms.

The formation of self-assembled monolayers (SAMs) on gold surfaces is a prime example. vulcanchem.comnih.gov By immobilizing proteins, peptides, or other biomolecules onto a gold chip via the this compound linker, researchers can create highly controlled environments for studying biomolecular interactions. nih.govvulcanchem.com The PEG8 spacer plays a critical role here, extending the immobilized molecule away from the surface and reducing non-specific binding, thereby improving the signal-to-noise ratio in sensitive detection assays. vulcanchem.com

These SAM-based platforms are instrumental in:

Biosensor Development: Creating surfaces for techniques like surface plasmon resonance (SPR) to study the kinetics of drug-target binding in real-time. The stability and hydrophobicity of TFP ester-terminated SAMs can lead to a higher density of immobilized DNA molecules and reduced background fluorescence compared to traditional NHS ester-based methods. nih.gov

High-Throughput Screening: Fabricating arrays for screening large libraries of small molecules against a specific protein target.

Cell Adhesion Studies: Engineering surfaces that present specific ligands to study cellular responses to different stimuli, providing insights into disease progression and potential therapeutic interventions.

The superior stability of TFP esters compared to N-hydroxysuccinimide (NHS) esters, especially under basic conditions, ensures more reproducible and efficient surface functionalization, a key advantage in the development of robust and reliable drug discovery tools. nih.gov

Emerging Roles in Synthetic Biology and Advanced Materials Engineering

The interface of synthetic biology and materials science offers exciting new avenues for this compound. In synthetic biology, which involves the design and construction of new biological parts, devices, and systems, this linker can be used to spatially organize engineered cells or proteins. For example, by functionalizing a surface with a specific ligand using the linker, one could create a scaffold to guide the assembly of a synthetic microbial consortium or to pattern engineered cells for tissue engineering applications.

In advanced materials engineering, the unique properties of this compound contribute to the development of novel "bio-inert" and "bio-active" materials. The PEG spacer imparts a protein- and cell-resistant character to surfaces, which is essential for medical implants and devices where biofouling must be minimized. issuu.com Conversely, the TFP ester allows for the controlled introduction of specific bioactive molecules to elicit a desired biological response, such as promoting the adhesion of specific cell types.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Lipoamido-PEG8-TFP ester with high purity, and how are they validated experimentally?

- Methodological Answer : Synthesis requires precise control of reaction stoichiometry, temperature (typically 20–25°C for NHS ester stability), and solvent selection (e.g., anhydrous DMF). Purity validation involves HPLC with UV detection at 260–280 nm to monitor TFP ester activation . Post-synthesis, MALDI-TOF or LC-MS confirms molecular weight (777.88 g/mol) and structural integrity . Nuclear magnetic resonance (NMR) analysis (e.g., ¹H and ¹³C) resolves PEG8 chain integration and lipoamide functionalization .

Q. How should researchers optimize storage conditions to prevent hydrolysis of the TFP ester group?

- Methodological Answer : Store lyophilized product at –20°C under inert gas (argon/nitrogen) to minimize moisture exposure. For short-term use (≤1 week), dissolve in anhydrous DMSO or DMF and aliquot to avoid freeze-thaw cycles. Stability assays under varying pH (4.0–8.0) and temperature conditions (4–37°C) quantify hydrolysis rates via UV absorbance at 270 nm .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral artifacts mitigated?

- Methodological Answer : Use FT-IR to confirm ester carbonyl peaks (~1730 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹). For NMR, employ deuterated chloroform (CDCl₃) to avoid solvent interference. Dynamic light scattering (DLS) assesses aggregation, which may skew MALDI-TOF results; pre-filter samples (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in conjugation efficiency between this compound and thiol-containing biomolecules?

- Methodological Answer : Systematically vary molar ratios (1:1 to 1:10, PEG8-TFP:biomolecule), buffer pH (6.5–8.5), and incubation time (1–24 hrs). Quantify unreacted thiols using Ellman’s assay (412 nm) and compare with SDS-PAGE or SEC-HPLC for conjugate yield . Conflicting data may arise from steric hindrance or disulfide scrambling; include reducing agents (e.g., TCEP) and chelators (EDTA) to control redox conditions .

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound-mediated drug delivery studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses and minimize Type I/II errors .

Q. How do solvent polarity and PEG8 chain conformation influence the reactivity of the TFP ester in aqueous versus organic media?

- Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy to measure acylation rates. In aqueous buffers (pH 7.4), PEG8’s hydrophilic nature enhances solubility but may shield the TFP group, reducing reactivity. Compare with organic solvents (e.g., THF) using DFT simulations to model PEG8 chain folding and steric effects .

Q. What experimental controls are critical when assessing off-target modifications by this compound in cellular uptake studies?

- Methodological Answer : Include (i) a non-reactive PEG8-lipoamide control (lacking TFP) to distinguish ester-specific effects, (ii) competitive inhibition with excess NHS esters, and (iii) flow cytometry with fluorophore-labeled PEG8-TFP to quantify membrane versus intracellular binding. Confocal microscopy with organelle-specific dyes validates subcellular localization .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) protocols: (i) HPLC purity ≥95%, (ii) endotoxin testing (LAL assay <0.1 EU/mg), and (iii) functional validation via model conjugation (e.g., with β-mercaptoethanol). Document lot-specific characteristics (e.g., residual solvent levels) in supplementary materials .

Q. What methodologies validate the absence of hydrolyzed byproducts in long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.